molecular formula C7H11NO2 B2976065 2-Hydroxy-6-azaspiro[3.4]octan-7-one CAS No. 2169556-70-9

2-Hydroxy-6-azaspiro[3.4]octan-7-one

Cat. No.: B2976065
CAS No.: 2169556-70-9
M. Wt: 141.17
InChI Key: CCHMPVXRMIHTHP-UHFFFAOYSA-N
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Description

2-Hydroxy-6-azaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C7H11NO2. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.

Chemical Reactions Analysis

2-Hydroxy-6-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Hydroxy-6-azaspiro[3.4]octan-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-azaspiro[3.4]octan-7-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in modulating the effects of various neurotransmitters and have been implicated in pain management. By acting as an antagonist to these receptors, the compound can enhance the analgesic effects of opioids like morphine and prevent the development of tolerance .

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-6-azaspiro[3.4]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-5-1-7(2-5)3-6(10)8-4-7/h5,9H,1-4H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHMPVXRMIHTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)NC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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